Pentolinium tartrate

Descripción general

Descripción

El tartrato de pentolinium es un agente bloqueador ganglionar que actúa como un antagonista del receptor nicotínico de acetilcolina. Se formula como la sal de tartrato de pentolinium y es conocido por su uso como un fármaco antihipertensivo durante procedimientos quirúrgicos o para controlar las crisis hipertensivas . El compuesto funciona uniéndose al receptor de acetilcolina de los nervios adrenérgicos, inhibiendo así la liberación de noradrenalina y adrenalina, lo que lleva a la relajación del músculo liso y la vasodilatación .

Métodos De Preparación

La síntesis del tartrato de pentolinium implica la reacción del pentolinium con ácido tartárico. La fórmula molecular del tartrato de pentolinium es C15H32N2 · 2C4H5O6, y su peso molecular es 538.59 g/mol . El método de preparación para la fórmula in vivo incluye disolver el compuesto en dimetilsulfóxido (DMSO), seguido de mezclarlo con polietilenglicol (PEG300), Tween 80 y agua desionizada . Los métodos de producción industrial típicamente implican la síntesis de pentolinium seguida de su reacción con ácido tartárico para formar la sal de tartrato.

Análisis De Reacciones Químicas

El tartrato de pentolinium experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el tartrato de pentolinium en formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Pentolinium tartrate is a drug with several applications, most notably as an antihypertensive agent . It has been used in the past to manage hypertension, particularly during surgery or in hypertensive crises .

Historical Use as an Antihypertensive Agent

This compound, marketed under the name Ansolysen, was utilized to control high blood pressure . It functions as a ganglioplegic drug . However, its use has been discontinued . Despite its effectiveness, this compound had limitations, including a delayed onset of action and variability in effective dosage .

Other names

This compound has a variety of names including:

- Pentolonium Tartrate

- Ansolysen

- Tensilest

- Pendine

- Recuryl

- Pentalinium Tartrate

- Pentolonii Tartras

- Pentolinium Di[l(+)-tartrate]

- Pentapyrrolidium Bitartrate

- Tartrato De Pentolonio

- Tartrate De Pentolonium

- Pentolinium Ditartrate

- Pentolonium Tartrate [inn]

- Pentamethylene-1,5-bis(1'-methylpyrrolidinium Tartrate)

- Chebi:55326

- 1,1'-pentamethylenebis(1-methylpyrrolidinium Hydrogen Tartrate)

- Nsc-759890

- Pentilium

Formula and Structure

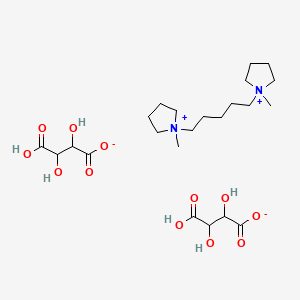

The chemical formula for this compound is C23H42N2O12 . It's also known as 1,1'-Pentamethylenebis(1-methylpyrrolidinium hydrogen tartrate) .

Scientific Research

Mecanismo De Acción

El tartrato de pentolinium ejerce sus efectos uniéndose al receptor nicotínico (ganglionar) de acetilcolina. Este receptor/canal es permeable a una gama de cationes divalentes, incluido el calcio. La entrada de calcio puede activar una corriente de potasio, que hiperpolariza la membrana celular. El bloqueo de este receptor conduce a la relajación del músculo liso y la vasodilatación . Los objetivos moleculares involucrados incluyen las subunidades alfa-3, beta-4 y alfa-10 del receptor de acetilcolina neuronal .

Comparación Con Compuestos Similares

El tartrato de pentolinium se compara con otros agentes bloqueadores ganglionares como la hexametonio y la mecamilamina. Si bien la hexametonio también actúa como un antagonista del receptor nicotínico de acetilcolina, el tartrato de pentolinium ofrece un bloqueo ganglionar más prolongado y tiene efectos secundarios menos graves . La mecamilamina, otro compuesto similar, se utiliza como agente antihipertensivo, pero difiere en sus propiedades farmacocinéticas y duración de acción . El aspecto único del tartrato de pentolinium es su capacidad de proporcionar hipotensión controlada durante los procedimientos quirúrgicos con una duración de acción prolongada en comparación con otros agentes bloqueadores ganglionares .

Compuestos similares incluyen:

- Hexametonio

- Mecamilamina

- Trimetafán

Actividad Biológica

Pentolinium tartrate, known by its brand name Ansolysen, is a ganglionic blocking agent primarily used for managing severe hypertension. Its mechanism of action involves antagonism of nicotinic acetylcholine receptors, leading to the inhibition of noradrenaline and adrenaline release from adrenergic nerves. This results in smooth muscle relaxation and vasodilation, making it effective in hypertensive crises and during surgical procedures.

This compound functions as a nicotinic acetylcholine receptor antagonist , specifically targeting the alpha 3 beta 4 neuronal nicotinic receptors. By blocking these receptors, pentolinium inhibits the sympathetic nervous system's ability to release catecholamines (noradrenaline and adrenaline), which are crucial for vasoconstriction and increased blood pressure. The resultant decrease in vascular resistance contributes to its antihypertensive effects .

Long-term Treatment Outcomes

A significant clinical study involved 96 patients with severe hypertension treated with this compound over an average period of 12 months. The results indicated that:

- Mortality Rate : Seventeen patients died during the study, with causes primarily linked to nephrosclerosis and cerebral hemorrhage.

- Effectiveness : The therapy was particularly effective in preventing changes in the optic fundi and cardiac conditions compared to renal effects. Notably, a combination therapy involving pentolinium, Rauwolfia, and hydralazine yielded the best outcomes with minimal side effects attributed to ganglionic blockade .

Acute Response Studies

In acute settings, pentolinium administered intravenously at doses between 2.0 to 2.5 mg produced significant reductions in mean arterial pressure. This rapid response underscores its utility in emergency situations where immediate blood pressure control is necessary .

Pharmacokinetics and Administration

This compound can be administered through various routes:

- Oral : Typically dosed at 20 mg three times daily.

- Intramuscular or Intravenous : For acute management or surgical settings.

The compound exhibits a prolonged duration of action, making it favorable for outpatient management of hypertension .

Case Study 1: Severe Hypertension Management

A 32-year-old male with accelerated hypertension unresponsive to other treatments (reserpine and hydralazine) was treated with this compound. After three months of treatment, he showed significant improvement, returning to work without complications. This case exemplifies pentolinium's effectiveness in severe cases where traditional therapies fail .

Case Study 2: Cardiovascular Reactivity

In a study involving rats undergoing bilateral nephrectomy, this compound did not increase cardiovascular reactivity to pressor agents, suggesting its potential role in managing renal-related hypertension without exacerbating cardiovascular stress .

Summary of Biological Activity

The biological activity of this compound is characterized by:

| Parameter | Findings |

|---|---|

| Mechanism | Nicotinic acetylcholine receptor antagonist |

| Primary Use | Antihypertensive agent |

| Administration Routes | Oral, IM, IV |

| Efficacy | Effective in severe hypertension |

| Combination Therapy | Best results observed with Rauwolfia & hydralazine |

| Side Effects | Minimal when combined with other agents |

Propiedades

IUPAC Name |

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKTIKKPMTUQH-WBPXWQEISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-62-0 | |

| Record name | Pentolonium tartrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentolonium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOLINIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.